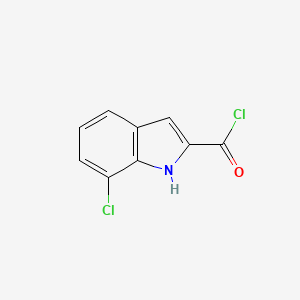

7-Chloro-1H-indole-2-carbonyl chloride

Beschreibung

7-Chloro-1H-indole-2-carbonyl chloride is a reactive indole derivative characterized by a chlorine substituent at the 7-position and a carbonyl chloride (-COCl) group at the 2-position of the indole ring. The carbonyl chloride derivative is typically synthesized from its carboxylic acid counterpart via chlorination reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Its high reactivity makes it valuable in nucleophilic acyl substitution reactions, enabling the synthesis of amides, esters, and other functionalized indole derivatives for drug development and organic synthesis.

Eigenschaften

IUPAC Name |

7-chloro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYVRRVRBQUTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-indole-2-carbonyl chloride typically involves the chlorination of 1H-indole-2-carbonyl chloride. One common method is the reaction of 7-chloro-1H-indole-2-carboxylic acid with thionyl chloride in the presence of a solvent such as chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of 7-Chloro-1H-indole-2-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Hydrolysis: Typically carried out in the presence of water or aqueous base.

Condensation: Often performed in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Amides: Formed from the reaction with amines.

Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.

Substituted Indoles: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

7-Chloro-1H-indole-2-carbonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various indole derivatives.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: Used in the study of indole-based compounds’ biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Wirkmechanismus

The mechanism of action of 7-Chloro-1H-indole-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 7-Chloro-1H-indole-2-carbonyl chloride with structurally related indole derivatives, focusing on substituent effects, functional group reactivity, spectroscopic trends, and applications.

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects: Chlorine (7-position): Enhances electrophilic aromatic substitution reactivity and stabilizes intermediates via electron-withdrawing effects. This contrasts with methoxy (-OCH₃, ) or amino (-NH₂, ) groups, which are electron-donating and alter regioselectivity in reactions .

Functional Group Reactivity: Carbonyl Chloride (-COCl): Highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid synthesis of amides/esters. This contrasts with carboxylic acids (-COOH, ) or esters (-COOEt, ), which require activation for similar reactions . Nitrile (-CN): In 7-amino-5-methylindole-3-carbonitrile (), the nitrile group participates in cycloaddition or reduction reactions, offering divergent synthetic pathways compared to acyl chlorides.

Spectroscopic Trends :

- ¹³C-NMR : Chlorine substituents deshield adjacent carbons. For example, C-7 in 7-chloroindole derivatives appears at ~109–110 ppm (), while carbonyl carbons vary: COOH (~170 ppm), COCl (~170–180 ppm inferred), and CN (~115–120 ppm for nitriles) .

- HRMS : Chlorine isotopes (³⁵Cl/³⁷Cl) produce distinct isotopic patterns, aiding structural confirmation (e.g., reports accurate mass within 0.001 Da error).

Safety and Handling :

- Acyl chlorides (e.g., 7-Chloro-1H-indole-2-carbonyl chloride) are corrosive and moisture-sensitive, requiring inert storage conditions. In contrast, carboxylic acids () and esters () pose milder hazards (e.g., irritancy) .

Applications :

- Pharmaceuticals : 7-Chloro-1H-indole-2-carboxylic acid derivatives are precursors to anti-inflammatory and neurological drugs (). Their acyl chloride counterparts enable efficient peptide coupling in API synthesis.

- Fine Chemicals : Methoxy and ester derivatives () are used in controlled-release formulations or as protecting groups in multistep syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.